Sodium 9-octadecene-1-sulphonate
Description
Historical Perspectives in Alkene Sulphonate Chemistry
The development of alkene sulphonates is intrinsically linked to the broader history of synthetic detergents and the petrochemical industry. Early sulfonation processes, which are chemical reactions that introduce a sulphonic acid group, were often harsh and lacked selectivity. A significant advancement came with the use of gaseous sulphur trioxide (SO₃) as a sulphonating agent, particularly in falling-film reactors. researchgate.netenviro.wiki This technology allowed for more controlled reactions with large organic molecules like olefins.
Initially, research and commercial production focused heavily on alpha-olefins (where the double bond is at the end of the carbon chain) as the feedstock, leading to the widespread development of alpha-olefin sulphonates (AOS). enviro.wikicleaninginstitute.org These were recognized for their good cleaning power and biodegradability. Current time information in Bangalore, IN.mdpi.com The exploration of internal olefins, such as 9-octadecene (B1240498), as precursors for surfactants came later. This shift was partly driven by the availability of internal olefins from petrochemical processes like olefin metathesis and the desire to create surfactants with unique properties, such as improved water solubility and different packing behavior at interfaces, which could be advantageous in specific applications like enhanced oil recovery (EOR). frontiersin.orgrice.edugoogle.com The sulfonation of internal olefins was found to be more complex, yielding a wider variety of isomers, which spurred further fundamental research into controlling and characterizing these reaction products. researchgate.netresearchgate.net
Structural Isomerism and Stereochemical Considerations in Long-Chain Alkene Sulphonates
The name "sodium 9-octadecene-1-sulphonate" is a simplification of a complex reality. The sulfonation of an internal olefin like 9-octadecene with sulphur trioxide is not a simple addition reaction that places the sulphonate group at a single, predictable position. The process involves several stages and intermediates, leading to a mixture of isomeric products. mdpi.comgoogle.com
The reaction typically proceeds through the formation of unstable intermediates called sultones (cyclic esters of hydroxysulphonic acids), particularly β-sultones. researchgate.netmdpi.com These intermediates can then isomerize or be hydrolyzed to open the ring. Subsequent neutralization yields a final product that is a mixture of:
Alkene Sulphonates: Where the sulphonate group is attached to a carbon atom and a double bond remains in the alkyl chain. The position of both the double bond and the sulphonate group can vary. cleaninginstitute.org
Hydroxyalkane Sulphonates: Where the sultone ring has opened to form a hydroxyl group (-OH) and a sulphonate group (-SO₃Na) on adjacent or nearby carbon atoms. cleaninginstitute.orgresearchgate.net
Disulphonates: Small quantities of molecules containing two sulphonate groups may also be formed. cleaninginstitute.org
For a C15-18 internal olefin sulphonate, a typical composition might be 60-65% alkene sulphonates and 30-35% hydroxyalkane sulphonates. cleaninginstitute.org A specific analysis of a C16.5 IOS showed 81% hydroxyalkane sulphonates and a smaller fraction of alkene sulphonates. googleapis.com
Furthermore, stereochemistry adds another layer of complexity. The starting material, 9-octadecene, can exist as two stereoisomers: cis (or Z) and trans (or E), which describe the spatial arrangement of the alkyl chains around the double bond. lookchem.comnih.govnist.gov The stereochemistry of the starting olefin can influence the reaction pathway and the stereochemistry of the final products, particularly the hydroxyalkane sulphonates, which will have chiral centers. The resulting complex mixture of positional and stereoisomers is a hallmark of internal olefin sulphonates and significantly influences their bulk and interfacial properties. researchgate.netrsc.org
Theoretical Frameworks in Amphiphile Science Relevant to Olefin Sulphonates
This compound, as an amphiphile, is governed by fundamental principles of surfactant science. A key concept is self-assembly, where individual surfactant molecules (monomers) in an aqueous solution spontaneously form organized structures called micelles above a certain concentration. wpmucdn.comtau.ac.il This concentration is known as the Critical Micelle Concentration (CMC) . The formation of micelles is a thermodynamic process driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl tails and water molecules. wpmucdn.com
Theoretical models describe the free energy of this process by considering several contributing factors:
The energy change from transferring the hydrocarbon tail from water to the oil-like interior of the micelle.
The conformational constraints on the tails packed within the micelle.
The surface free energy of the micelle-water interface.
The repulsive or attractive interactions between the charged head groups (the sulphonate groups) at the micelle surface. wpmucdn.com
The structure of the surfactant plays a critical role. For internal olefin sulphonates, the placement of the hydrophilic group along the chain, rather than at the end, results in a branched or "isomeric" character. This branching increases the area each molecule occupies at an interface. researchgate.netresearchgate.net Compared to their linear counterparts (alpha-olefin sulphonates), internal olefin sulphonates generally exhibit a higher CMC. researchgate.netresearchgate.net However, they can be more effective at reducing surface tension. researchgate.net The presence of both alkene and hydroxyalkane sulphonate species, each with different geometries and hydration characteristics, further complicates the self-assembly, potentially leading to less ordered structures and influencing properties like the Krafft point (the temperature at which surfactant solubility equals the CMC). rsc.orgnih.gov
Current Research Landscape and Key Scientific Challenges
Current research on internal olefin sulphonates like this compound is driven by the need for high-performance, sustainable surfactants. kao.com One major area of investigation is their application in chemically enhanced oil recovery (EOR). mdpi.comnih.gov The complex isomeric mixtures of IOS are often advantageous in EOR because they can lower the interfacial tension between oil and water to ultra-low values and tolerate the high salinity and high-temperature conditions found in oil reservoirs. researchgate.net A key challenge is to tailor the surfactant's structure—by controlling the carbon chain length and isomer distribution—to match the specific conditions of a given reservoir and crude oil type. researchgate.net
A significant scientific challenge lies in the synthesis and characterization of these complex mixtures. rsc.orgnih.gov Mild sulfonation techniques are required to achieve high conversion without producing excessive byproducts. researchgate.net Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are crucial for separating and identifying the numerous isomers present in the final product, which is essential for developing structure-property relationships. researchgate.net
Another research frontier is the development of IOS from renewable, bio-based feedstocks instead of petrochemicals. nih.govkao.com For instance, oleic acid (a C18 fatty acid with a double bond at the 9th carbon) from vegetable oils is a natural precursor for 9-octadecene derivatives. kao.com Research in this area focuses on developing efficient catalytic processes to convert these bio-based materials into internal olefins and subsequently into high-purity IOS, creating a more sustainable surfactant supply chain. frontiersin.orgbohrium.com
Data Tables
Table 1: Physicochemical Properties of Representative Olefin and Alkane Sulphonates
This table provides comparative data for different sulphonate surfactants. Note that "Internal Olefin Sulphonate (IOS)" represents a typical mixture, and properties can vary based on the exact isomeric distribution and carbon number.
| Compound/Mixture | Average Chain Length | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Krafft Point (°C) |
| Sodium 1-Octanesulphonate | C8 | 9.8 g/L | 44.9 | - |
| Sodium Alkyl Sulphates | C12 | ~1.9 g/L | ~38 | 25 |
| Sodium Alkyl Sulphates | C16 | ~0.3 g/L | ~45 | 40 |
| Sodium C14-16 AOS | C14-16 | ~0.7 g/L | ~35-40 | - |
| Sodium 5-hydroxyhexadecane-4-sulphonate | C16 | 0.4 g/L | 36.3 | 25.6 |
Data compiled from sources nih.govindustrialchemicals.gov.auuib.nowho.int. Values are approximate and can vary with temperature and purity.
Table 2: Typical Isomeric Composition of Olefin Sulphonates
This table illustrates the typical product distribution from the sulfonation of alpha-olefins versus internal olefins.
| Component | Alpha-Olefin Sulphonate (AOS) Mixture | Internal Olefin Sulphonate (IOS) Mixture |
| Alkene Sulphonates | ~60-65% | Highly variable, often lower than HAS |
| Hydroxyalkane Sulphonates | ~30-35% | Highly variable, often the major component |
| Disulphonates | ~5-10% | Present in small amounts |
Data based on general findings reported in sources cleaninginstitute.orggoogleapis.com. The exact ratio for IOS is highly dependent on the starting olefin and reaction conditions.
Properties
CAS No. |
2425-51-6 |
|---|---|
Molecular Formula |
C18H35NaO3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
sodium;(E)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
InChI Key |
HDRLZNWDSGYGBZ-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Sodium 9 Octadecene 1 Sulphonate
Olefin Sulphonation Reaction Mechanisms
The foundational step in producing sodium 9-octadecene-1-sulphonate is the sulphonation of an olefin, in this case, 9-octadecene (B1240498). This process is characterized by a series of complex and often competing reactions.
Mechanisms of Sulfur Trioxide Addition to Olefinic Substrates
The reaction between an olefin and sulfur trioxide (SO₃) is a highly exothermic electrophilic addition. cpchem.commdpi.com The initial and rapid reaction is believed to proceed through a [2+2] cycloaddition mechanism, leading to the formation of an unstable four-membered ring intermediate known as a β-sultone. cpchem.com Some studies suggest the possibility of a zwitterionic intermediate, although direct experimental proof remains elusive. oup.com The use of a sulfur trioxide-dioxane complex has been shown to result in a bimolecular reaction, with the rate being proportional to the concentrations of both the olefin and the SO₃-dioxane complex. oup.com
Pathways to Alkenyl Sulfonic Acids and Sultone Formation
Following its formation, the highly reactive β-sultone rapidly isomerizes. cpchem.comcleaninginstitute.org This isomerization leads to a mixture of products, primarily alkenyl sulfonic acids and more stable cyclic sulfonate esters, namely γ- and δ-sultones. cpchem.commdpi.com The distribution of these isomers is influenced by reaction conditions. The alkenyl sulfonic acids are formed through the migration of the double bond along the carbon chain. cleaninginstitute.org The formation of sultones is a key intermediate pathway, with the initial β-sultone rearranging to the more thermodynamically stable five- and six-membered rings. cpchem.comcleaninginstitute.org If the reaction mixture is allowed to age, further isomerization to 1,4-sultones can occur, which are noted to be more difficult to hydrolyze. cleaninginstitute.org
The proposed mechanism for the formation of sultones from certain precursors involves complex skeletal rearrangements, which can occur under mild thermal conditions without the need for any reagents or additives. uniovi.es
Hydrolysis and Neutralization Processes for Sodium Salt Derivatization
To obtain the final desired product, the acidic mixture resulting from sulphonation undergoes neutralization and hydrolysis. cleaninginstitute.orggoogle.com This is typically achieved by treating the mixture with an aqueous solution of a base, such as sodium hydroxide (B78521). google.comcir-safety.org The neutralization step converts the alkenyl sulfonic acids into their corresponding sodium salts. mdpi.com
The subsequent hydrolysis step is crucial for converting the intermediate sultones into valuable surfactant molecules. cleaninginstitute.orggoogle.com This process involves heating the neutralized mixture, often at temperatures between 90°C and 250°C. google.com The hydrolysis of sultones opens the cyclic ester ring to form hydroxyalkane sulphonates. cleaninginstitute.orgsoftbeam.net The rate of hydrolysis varies for different sultone isomers, with β-sultones hydrolyzing more readily than γ- or δ-sultones. cleaninginstitute.org The conditions of hydrolysis, such as temperature and the amount of water present, can influence whether the final product favors the formation of alkene sulphonates or hydroxyalkane sulphonates. cleaninginstitute.orgcir-safety.org Mildly alkaline conditions tend to favor the formation of hydroxyalkane sulphonates, while higher temperatures can promote the formation of additional alkene sulphonates. cleaninginstitute.org
Advanced Synthetic Approaches
Ongoing research focuses on developing more efficient and sustainable methods for the synthesis of internal olefin sulphonates like this compound.
Bio-based Precursor Synthesis Routes (e.g., from Oleic Acid Esters)
A promising approach involves the use of bio-based starting materials, such as oleic acid, a fatty acid abundant in vegetable oils. ontosight.aigoogle.com One patented method describes the esterification of oleic acid with a low molecular weight alcohol to produce an oleic acid ester. google.com This ester then undergoes a catalytic metathesis rearrangement reaction to yield 9-octadecene. google.com This bio-derived 9-octadecene can then be subjected to the conventional sulphonation, neutralization, and hydrolysis steps to produce a bio-based internal olefin sulphonate. google.com The use of renewable feedstocks like oleic acid offers a more sustainable alternative to petroleum-based olefins. researchgate.netacs.org
Catalytic Systems and Their Influence on Sulphonation Efficiency
The efficiency of the sulphonation reaction can be significantly influenced by the catalytic system employed. While direct sulphonation with sulfur trioxide is common, research into advanced catalytic systems aims to improve selectivity and reduce side reactions. For instance, the use of microreactors, such as cross-shaped microchannels, for the gas-liquid sulphonation of α-olefins has been shown to enhance mass and heat transfer, leading to improved reaction efficiency. mdpi.com The molar ratio of sulfur trioxide to the olefin is a critical parameter; an excess of SO₃ can lead to over-sulphonation and the formation of undesirable byproducts. mdpi.com
Furthermore, developments in catalysis for olefin metathesis are relevant to the bio-based synthesis route. google.comnih.gov Water-soluble palladium(II) complexes and rhodium-based catalytic systems have been explored for various olefin transformations in aqueous media, which could have implications for developing more environmentally friendly processes. mdpi.com The design of catalysts, including those with sulfonate groups, is an active area of research to enhance performance in olefin polymerization and other transformations. acs.orgchinesechemsoc.org
Interactive Data Tables
Table 1: Key Reaction Intermediates and Products in the Synthesis of this compound
| Compound Type | Specific Example | Role in Synthesis |
| Olefin | 9-Octadecene | Starting material |
| Sulphonating Agent | Sulfur Trioxide (SO₃) | Reactant for introducing the sulfo group |
| Intermediate | β-Sultone | Initial, unstable cycloadduct |
| Intermediate | Alkenyl Sulfonic Acids | Product of β-sultone isomerization |
| Intermediate | γ- and δ-Sultones | More stable, rearranged cyclic esters |
| Neutralizing Agent | Sodium Hydroxide (NaOH) | Converts sulfonic acids to sodium salts |
| Final Product Component | Sodium Alkenyl Sulphonates | Desired anionic surfactant |
| Final Product Component | Sodium Hydroxyalkane Sulphonates | Byproduct of sultone hydrolysis |
Table 2: Influence of Reaction Conditions on Product Formation
| Parameter | Condition | Effect | Reference |
| Temperature | Increasing from 30°C to 50°C in microchannel sulfonation | Significantly enhances active substance content | mdpi.com |
| SO₃/Olefin Molar Ratio | Increasing to 1.2 in microchannel sulfonation | Promotes more complete α-olefin conversion | mdpi.com |
| SO₃/Olefin Molar Ratio | Further increase to 1.3 and 1.4 | Decline in active substance content due to side reactions | mdpi.com |
| Hydrolysis Temperature | Elevated temperatures (e.g., 90°C - 250°C) | Favors conversion of sultones to sulfonates | google.com |
| Hydrolysis Alkalinity | Mildly alkaline conditions | Favors formation of hydroxyalkane sulfonates | cleaninginstitute.org |
Process Optimization Strategies for Purity and Yield in Chemical Synthesis
The initial step is the sulfonation of the internal olefin. This is commonly achieved by reacting the olefin with a sulfonating agent, such as sulfur trioxide (SO₃). The reaction is typically carried out in a falling film reactor. Key parameters that are controlled to optimize this step include:
Molar Ratio of Reactants: The molar ratio of sulfur trioxide to the internal olefin is a critical factor. Ratios of 1.05:1 to 1.10:1 are often employed to ensure complete conversion of the olefin while minimizing side reactions. google.com
Reaction Temperature: The sulfonation reaction temperature is carefully controlled, generally within the range of 30°C to 40°C. google.com Maintaining this temperature is crucial to prevent unwanted side reactions and product degradation.
Concentration of SO₃: The concentration of sulfur trioxide, often diluted with air or another inert gas, is typically controlled at around 4.0% to 5.0%. google.com
Following sulfonation, the reaction mixture, which contains intermediate compounds like sultones and alkene sulfonic acids, undergoes neutralization . This is typically carried out using an aqueous alkaline solution, such as sodium hydroxide (NaOH), to produce the sodium salt of the sulfonic acid. Optimization of this step involves:
Temperature Control: The neutralization is preferably conducted at temperatures between 0°C and 90°C, with a more desirable range being 30°C to 60°C. google.com
Efficient Mixing: Vigorous stirring or the use of a co-solvent like a lower alcohol can improve mass transfer between the organic and aqueous phases, promoting the desired neutralization reaction. google.com
The final step is hydrolysis , where the intermediate sultones are converted to the desired hydroxyalkane sulfonates and alkene sulfonates. This is typically achieved by heating the neutralized mixture in the presence of water.
Hydrolysis Temperature and Time: The hydrolysis reaction is generally carried out at temperatures ranging from 90°C to 200°C for a period of 30 minutes to three hours. google.com A specific example for a C18 internal olefin sulfonate describes hydrolysis at 170°C. google.com
Pressure: The hydrolysis is often conducted under pressure, for instance, at 0.12 MPa to 0.15 MPa. google.com
The ratio of hydroxyalkane sulfonates to alkene sulfonates in the final product can be influenced by an "aging" step after sulfonation and before neutralization. Direct neutralization without aging tends to yield a higher proportion of hydroxy sulfonates (around 90%), whereas aging increases the content of alkene sulfonates. brillachem.com
| Process Step | Parameter | Optimized Range/Value | Reference |
|---|---|---|---|
| Sulfonation | Molar Ratio (SO₃:Olefin) | 1.05:1 to 1.10:1 | google.com |
| Temperature | 30°C - 40°C | google.com | |
| SO₃ Concentration | 4.0% - 5.0% (in air) | google.com | |
| Neutralization | Temperature | 30°C - 60°C | google.com |
| Alkali | Sodium Hydroxide (NaOH) | google.com | |
| Hydrolysis | Temperature | 90°C - 200°C (e.g., 170°C for C18) | google.comgoogle.com |
| Pressure | 0.12 MPa - 0.15 MPa | google.com |
Regio- and Stereoselective Control in the Synthesis of this compound
Achieving high regio- and stereoselectivity in the sulfonation of internal olefins like 9-octadecene presents significant chemical challenges. The term "this compound" implies a specific structure where the sulfonate group is at the C-1 position. However, the conventional sulfonation of an internal olefin primarily results in the addition of the sulfonate group across the double bond (at C-9 or C-10 in this case) and at other positions following isomerization of the double bond under reaction conditions.
The reaction of sulfur trioxide with an olefin proceeds through the formation of cyclic intermediates, primarily β-sultones. These intermediates can then isomerize to more stable γ- and δ-sultones, as well as unsaturated sulfonic acids. google.com The final position of the sulfonate group is largely determined by the subsequent hydrolysis of this mixture of intermediates.
Controlling the position of the sulfonate group in the final product is an area of active research. For internal olefin sulfonates, the distribution of isomers is a key quality parameter. For instance, in mixtures of C16 and C18 internal olefin sulfonates, the content of the isomer with the sulfonate group at the C-2 position is often controlled to be below a certain threshold (e.g., 28% by mass) to optimize performance properties like foamability. epo.org This is influenced by the composition of the starting internal olefin mixture, particularly the amount of olefin with the double bond at the C-2 position. google.comepo.org
While methods for the highly stereoselective synthesis of certain alkenyl sulfones have been developed, these often employ specific catalytic systems and may not be directly applicable to the large-scale industrial sulfonation of internal olefins with sulfur trioxide. For example, stereoselective synthesis of (E)-alkenyl sulfones can be achieved from alkenes using copper-catalyzed oxidation of sodium sulfinates. researchgate.net Similarly, stereoselective iodosulfonylation of internal alkynes has been reported for the synthesis of tetrasubstituted olefins. researchgate.net However, these methods are distinct from the industrial sulfonation process for producing surfactants.
The direct and selective synthesis of this compound, with the sulfonate group specifically at the C-1 position, from 9-octadecene is not a straightforward transformation via standard sulfonation methods. Such a transformation would likely require a multi-step synthetic route involving other types of reactions, rather than the direct sulfonation of the internal double bond. The literature on the direct sulfonation of internal olefins primarily focuses on the properties of the resulting mixture of isomers rather than the selective synthesis of a single regio- or stereoisomer.
| Factor Influencing Selectivity | Observation/Strategy | Reference |
|---|---|---|
| Starting Olefin Isomer Distribution | The content of the C-2 olefin in the starting material influences the amount of C-2 sulfonate in the final product. | google.comepo.org |
| Post-Sulfonation Processing | Aging the reaction mixture before neutralization can alter the ratio of hydroxyalkane sulfonates to alkene sulfonates. | brillachem.com |
| Reaction Intermediates | The reaction proceeds through β-sultones which can isomerize to other sultones and unsaturated sulfonic acids, leading to a mixture of final products. | google.com |
| Alternative Catalytic Systems | Copper-catalyzed and other metal-mediated reactions can offer high stereoselectivity for the synthesis of specific alkenyl sulfones, but these are not the standard industrial methods for this type of surfactant. | researchgate.net |
Spectroscopic and Chromatographic Characterization in Advanced Chemical Analysis
Analytical Methodologies for Compound Purity and Composition Assessment
The assessment of purity and composition for Sodium 9-octadecene-1-sulphonate is primarily achieved through powerful chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools in this regard, each offering unique advantages for a thorough analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
The separation of geometric isomers, such as the cis and trans forms of the octadecene chain, can be challenging. google.commtc-usa.com Specialized HPLC columns, such as those with a C18 stationary phase, are often employed. google.com The choice of mobile phase is also critical; for instance, a mobile phase containing methanol (B129727) and an additive like phosphoric acid can facilitate the separation of cis and trans isomers. google.com For the separation of positional isomers, columns capable of pi-pi interactions, such as phenyl-based columns, can be effective. researchgate.net
Detection methods in HPLC for analyzing sulfonated surfactants that lack a UV chromophore can include indirect photometric detection, where a visualizing reagent forms an ion-pair complex with the sulfonate, allowing for UV detection. researchgate.net Evaporative Light Scattering Detectors (ELSD) are also utilized in the analysis of alpha-olefin sulfonates. foodengprog.orgresearchgate.netlu.se
A typical HPLC method for analyzing alpha-olefin sulfonates might involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of acetonitrile (B52724) and water containing a salt like ammonium (B1175870) acetate. researchgate.net
Table 1: HPLC Parameters for Analysis of Alpha-Olefin Sulfonates
| Parameter | Value |
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile/Water with Ammonium Acetate |
| Detector | ELSD, UV (with ion-pairing agent) |
| Flow Rate | 1.0 mL/min (typical) |
| Temperature | Ambient or controlled (e.g., 30°C) |
This table presents typical starting parameters for HPLC analysis of alpha-olefin sulfonates. Method optimization is often necessary for specific sample matrices.
Gas Chromatography (GC) for Impurity Profiling and Residual Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. thermofisher.com These impurities can arise from the manufacturing process and may include unreacted starting materials or by-products. For instance, residual solvents used during synthesis can be detected and quantified using headspace GC with a flame ionization detector (FID). s4science.atnih.gov
For the analysis of non-volatile sulfonates by GC, a derivatization step is often necessary to convert them into more volatile compounds. researchgate.net One common approach involves converting the sulfonate to a sulfonyl chloride. researchgate.net
GC coupled with a mass spectrometer (GC-MS) provides a high degree of certainty in impurity identification. rsc.orgnih.gov This technique allows for the separation of impurities by the GC column and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. thermofisher.comrsc.org High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental composition data for unknown impurities, aiding in their structural elucidation. thermofisher.com
The choice of GC column is critical for achieving good separation of impurities. A capillary column with a suitable stationary phase, such as one coated with a non-polar or mid-polar polymer, is typically used. rsc.orggcms.cz
Table 2: GC Parameters for Impurity Analysis
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | FID, Mass Spectrometer (MS) |
| Temperature Program | Ramped from a low initial temperature to a high final temperature |
This table outlines general GC parameters for impurity profiling. The specific temperature program and other conditions will depend on the target analytes.
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic techniques are essential for determining the detailed molecular structure and conformation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure and conformation of organic molecules in solution. ebsco.comrsc.orgnih.gov Both ¹H NMR and ¹³C NMR are employed to characterize this compound. google.comscilit.comnih.gov
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. lu.se The chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the connectivity of the atoms and the number of protons in different environments. lu.se For this compound, ¹H NMR can confirm the presence and position of the double bond and the sulfonate group.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. lu.senih.gov Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, providing further structural confirmation. nih.gov
Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), can be used to establish the complete connectivity of the molecule and to perform detailed conformational analysis. copernicus.org These experiments can help to determine the relative stereochemistry of the molecule, including the configuration of the double bond (E/Z isomers).
Table 3: Representative NMR Data for Olefin Sulfonates
| Nucleus | Chemical Shift Range (ppm) | Information Provided |
| ¹H | 5.0 - 6.0 | Protons on the C=C double bond |
| ¹H | 2.5 - 3.5 | Protons adjacent to the sulfonate group |
| ¹H | 0.8 - 2.0 | Protons of the alkyl chain |
| ¹³C | 110 - 140 | Carbons of the C=C double bond |
| ¹³C | 50 - 70 | Carbon attached to the sulfonate group |
| ¹³C | 10 - 40 | Carbons of the alkyl chain |
This table provides approximate chemical shift ranges. Actual values can vary depending on the specific isomer and solvent used.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
For this compound, the IR spectrum will show characteristic absorption bands for the sulfonate group and the carbon-carbon double bond. The strong and broad absorption bands in the region of 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, respectively. The C=C stretching vibration of the alkene will typically appear in the region of 1680-1640 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed around 2950-2850 cm⁻¹. acs.org
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1200 - 1150 |
| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1060 - 1030 |
| Alkene (C=C) | C=C Stretch | 1680 - 1640 |
| Alkyl (C-H) | C-H Stretch | 2950 - 2850 |
This table highlights the principal IR absorption bands used for functional group identification.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound. dss.go.th In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For this compound, electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be observed as a sodiated molecule [M+Na]⁺ or as the deprotonated molecule [M-H]⁻ in negative ion mode. dss.go.thnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.govresearchgate.net
In addition to molecular weight determination, MS can provide structural information through the analysis of fragmentation patterns. aaqr.orglibretexts.org When subjected to higher energy in the mass spectrometer, the molecular ion can break apart into smaller fragment ions. The pattern of these fragments is often characteristic of the original molecule's structure. For example, sulfonates can exhibit characteristic losses of SO₂ or SO₃. aaqr.orgresearchgate.net The fragmentation pattern of the alkyl chain can also provide information about its structure. libretexts.org
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Ionization Mode | Information Provided |
| [C₁₈H₃₅O₃S]⁻ | 347.23 | Negative ESI | Molecular weight of the sulfonate anion |
| [C₁₈H₃₅NaO₃S + Na]⁺ | 377.21 | Positive ESI | Molecular weight of the sodiated molecule |
The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.
Method Validation and Quality Assurance in Analytical Research
To ensure that the analytical data generated for this compound is reliable and fit for purpose, the employed analytical methods must be validated, and a robust quality assurance program must be in place.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. According to international guidelines, such as those from the International Council for Harmonisation (ICH), key validation parameters include specificity, linearity, accuracy, precision, and robustness. researchgate.net
Specificity: This ensures that the analytical signal is solely due to the analyte of interest, without interference from other components like impurities or matrix effects. researchgate.net
Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r) close to 1.0 (e.g., >0.99) is typically required. sapub.org
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then quantified. Recoveries are typically expected to be within 98-102%. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). researchgate.net RSD values are generally expected to be below 2%. researchgate.net
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. researchgate.net
The following table provides an example of acceptance criteria for these validation parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r) ≥ 0.999 |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Range | The interval between the upper and lower concentration levels that have been demonstrated to have a suitable degree of precision, accuracy, and linearity. |
This table is a representative example of typical validation criteria.
Standard Test Methods, such as those provided by ASTM, are available for the analysis of commercial alpha-olefin sulfonates. astm.orgiteh.ai These methods cover the determination of key quality parameters:
Moisture content
Sodium sulfate (B86663) concentration
Neutral oil (unreacted olefins) content
Sodium chloride content
Alkalinity or acidity (pH)
Color
The following table details some of these quality control tests and their significance:
| QC Parameter | Method Principle | Significance |
| Neutral Oil | Solvent extraction followed by gravimetric determination. | Measures the amount of unreacted alpha-olefins, which can affect surfactant performance. |
| Sodium Sulfate | Potentiometric titration or other suitable methods. | A by-product of the manufacturing process; high levels can impact product properties. |
| Color | Spectrophotometric measurement (e.g., Klett color). | An important aesthetic quality parameter for consumer products. |
| pH | Potentiometric measurement of an aqueous solution of the product. | Affects product stability and compatibility with other ingredients. |
This table outlines key quality control tests for alpha-olefin sulfonates based on standard industry practices. astm.orgiteh.ai
An integral part of QA is the use of well-characterized reference standards and the regular calibration of analytical instruments. onepetro.org By implementing a comprehensive analytical strategy that includes detailed spectroscopic and chromatographic characterization, rigorous method validation, and a systematic QA/QC program, the quality and consistency of this compound can be assured for its various applications.
Interfacial Science and Colloidal Behavior of Sodium 9 Octadecene 1 Sulphonate Systems
Adsorption at Interfaces and Surface Activity Phenomena
The presence of both a hydrophobic and a hydrophilic moiety within the same molecule drives sodium 9-octadecene-1-sulphonate to accumulate at interfaces, such as the air-water or oil-water interface. This adsorption is a spontaneous process aimed at minimizing the unfavorable contact between the hydrophobic tail and the aqueous environment.
The accumulation of this compound at the air-water interface disrupts the cohesive energy of water molecules, resulting in a reduction of surface tension.
Equilibrium Surface Tension: At equilibrium, the interface becomes saturated with surfactant molecules, leading to a significant and concentration-dependent decrease in surface tension until the critical micelle concentration (CMC) is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. aliyuncs.com For instance, a 0.10% solution of a C18 alpha-olefin sulfonate, neutralized to pH 7.0, can exhibit a surface tension of 32.2 mN/m. epo.org
Dynamic Surface Tension: The rate at which surface tension is reduced is known as dynamic surface tension. This process is governed by the diffusion of surfactant molecules from the bulk solution to the newly created interface and their subsequent adsorption and arrangement. mdpi.comresearchgate.net The dynamic surface tension behavior is crucial in processes where new interfaces are rapidly formed, such as in foaming and emulsification. The diffusion coefficient of the surfactant, which is influenced by factors like the length of the alkyl chain, plays a significant role in the rate of surface tension reduction. researchgate.net Generally, surfactants with longer alkyl chains, like this compound, will have lower diffusivity. researchgate.net
In systems containing two immiscible phases, such as oil and water, this compound positions itself at the interface, with its hydrophobic tail extending into the oil phase and its hydrophilic head remaining in the aqueous phase. This orientation significantly lowers the interfacial tension (IFT) between the two liquids.
The primary mechanism for this reduction is the mitigation of the unfavorable interactions between the oil and water molecules. The surfactant molecules essentially create a transitional layer that lessens the sharp contrast in polarity between the two bulk phases. The effectiveness of IFT reduction is a key factor in applications like enhanced oil recovery, where surfactants are used to mobilize trapped oil. google.com It has been noted that surfactants with the hydrophilic group located in the middle of the hydrophobic chain can be particularly effective at lowering oil-water interfacial tension. google.com The reduction in IFT continues with increasing surfactant concentration until the CMC is reached. researchgate.netsmartscitech.com
Micellization and Self-Assembly Processes
Once the interface is saturated with surfactant molecules, and the concentration in the bulk aqueous phase reaches a certain threshold, the surfactant monomers begin to self-assemble into organized aggregates known as micelles. This process is a key characteristic of the colloidal behavior of this compound.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. orientjchem.org It is a key parameter that influences the efficiency of a surfactant in various applications. The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization, such as surface tension, conductivity, or light scattering. umcs.pl
Several factors can influence the CMC of this compound:
Structure of the Surfactant: The length of the hydrophobic alkyl chain is a primary determinant. For ionic surfactants, increasing the alkyl chain length generally leads to a lower CMC. kcl.ac.uk
Presence of Electrolytes: The addition of salts, such as sodium chloride, to a solution of an anionic surfactant like this compound typically lowers the CMC. researchgate.netresearchgate.netyoutube.com The counterions from the salt can screen the electrostatic repulsion between the ionic head groups, making it easier for micelles to form. researchgate.net
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex and non-monotonic. youtube.com Initially, an increase in temperature may decrease the CMC, but further increases can lead to a rise in the CMC. aatbio.com
Organic Additives: The presence of other organic molecules can affect the CMC by being incorporated into the micelles or by altering the solvent properties. aatbio.com
Presence of a Second Liquid Phase: The presence of an oil phase can influence the CMC. umcs.pl
A study on a C18 alpha-olefin sulfonate reported a CMC of 0.65%. epo.org
In aqueous solutions, this compound molecules aggregate to form micelles where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic sulfonate head groups form the outer shell, interacting with the surrounding aqueous environment. orientjchem.org
The initial shape of these micelles at concentrations just above the CMC is typically spherical. rsc.org However, the morphology of the micelles is not static and can change with variations in concentration, temperature, and the presence of electrolytes. rsc.org For instance, with increasing surfactant concentration or the addition of salt, spherical micelles can grow and transform into more elongated, cylindrical, or rod-shaped structures. rsc.org At even higher concentrations or salt levels, these cylindrical micelles can further organize into more complex structures like lamellar phases. rsc.org These transformations are driven by the balance of forces between the electrostatic repulsion of the head groups, the hydrophobic interactions of the tails, and the geometric packing constraints of the surfactant molecules.
The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature. ijert.org For many ionic surfactants, the enthalpy change is often small and can change sign with temperature. conicet.gov.ar
The thermodynamic parameters of micellization can be determined experimentally by measuring the CMC at different temperatures. conicet.gov.ar The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°mic ≈ (2 - p/n)RT ln(CMC)
where 'p' is the number of counterions bound per micelle and 'n' is the aggregation number. A simpler form often used is:
ΔG°mic = RT ln(CMC) umcs.pl
The standard enthalpy of micellization can then be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation, and the standard entropy change can be calculated from the Gibbs free energy and enthalpy. conicet.gov.ar
Interaction with Co-surfactants and Polymeric Systems in Aqueous Environments
The performance of this compound can be significantly modified through interactions with co-surfactants and polymers. These interactions can lead to synergistic or antagonistic effects on interfacial properties and the formation of complex structures in aqueous solutions.
The combination of this compound, an anionic surfactant, with other types of surfactants can lead to either synergistic or antagonistic effects at interfaces. Synergism, a more-than-additive improvement in surface activity, is often observed in mixtures of anionic and non-ionic surfactants. nih.govrsc.org This is because the combination can lead to more efficient packing at the interface, resulting in a greater reduction in surface tension and the formation of micelles at lower concentrations (a lower critical micelle concentration, or CMC). nih.govrsc.org The interaction between the different surfactant molecules can be attractive, leading to the formation of mixed micelles that are more stable and effective at reducing interfacial tension. rsc.org
For instance, studies on similar anionic and non-ionic surfactant mixtures have shown that specific molar fractions can lead to significant synergistic effects, as indicated by a lower mixed CMC compared to the ideal CMC calculated by the Clint model. nih.gov However, at other ratios, the same mixture might exhibit antagonism. nih.gov The presence of co-surfactants can also influence the stability of emulsions, with some combinations enhancing stability while others may not. researchgate.net
Table 1: Critical Micelle Concentration (CMC) of Sodium Alkene Sulphonates
| Compound | Temperature (°C) | CMC (g/L) | Surface Tension at CMC (mN/m) |
| Sodium 2-dodecene-1-sulphonate | 30 | 13.0 | 36 |
| Sodium 2-tetradecene-1-sulphonate | 30 | 2.7 | 32 |
| Sodium 2-hexadecene-1-sulphonate | 30 | 0.61 | 33 |
| Sodium 2-octadecene-1-sulphonate | 50 | 0.18 | 31 |
This table presents data for a series of sodium alkene sulphonates, including the 2-octadecene isomer, to illustrate the effect of alkyl chain length on CMC and surface tension. ugr.es
The interaction between polymers and surfactants like this compound in aqueous solutions is a complex phenomenon that can lead to the formation of various structures, including polymer-surfactant complexes and complex coacervates. rug.nlnih.gov These interactions are driven by a combination of electrostatic and hydrophobic forces. researchgate.netresearchgate.net
When a charged polymer (polyelectrolyte) and an oppositely charged surfactant are mixed in solution, strong electrostatic attractions can lead to the formation of polymer-surfactant complexes. nih.govresearchgate.net This process often occurs at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the CMC of the pure surfactant. researchgate.net As more surfactant is added, the polymer can become saturated, leading to the presence of free surfactant micelles in the solution. researchgate.net The interaction can significantly alter the properties of the solution, such as its viscosity and surface tension. researchgate.net
Complex coacervation is a liquid-liquid phase separation that occurs when solutions of oppositely charged macromolecules, such as a polyelectrolyte and a surfactant, are mixed. mdpi.comrsc.org This results in a polymer-rich phase (the coacervate) and a polymer-poor phase (the supernatant). rsc.org The formation of complex coacervates is influenced by several factors, including pH, ionic strength, the charge density and molecular weight of the polymer, and the concentration of both the polymer and the surfactant. mdpi.comnih.gov The presence of salt can screen the electrostatic interactions, which can inhibit the formation of coacervates or even dissolve them at high concentrations. mdpi.com
The rheological properties of these polymer-surfactant systems are also significantly affected. The formation of mixed aggregates can act as cross-linkers between polymer chains, leading to an increase in viscosity or even gelation. researchgate.net However, at higher surfactant concentrations, electrostatic repulsion between saturated polymer chains can lead to a decrease in viscosity. researchgate.net
Emulsification and Emulsion Stability Research
This compound, as a surfactant, plays a crucial role in the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another.
The primary mechanism by which this compound and other surfactants facilitate emulsion formation is by reducing the interfacial tension between the two immiscible phases (e.g., oil and water). scispace.comgoogle.com This reduction in interfacial tension lowers the energy required to break down one liquid into droplets and disperse them within the other. researchgate.net The amphiphilic nature of the surfactant molecule, possessing both a hydrophilic head and a hydrophobic tail, allows it to adsorb at the oil-water interface, creating a film that surrounds the dispersed droplets. mdpi.com
This interfacial film is key to the stabilization of the emulsion. scispace.com It acts as a mechanical barrier that prevents the droplets from coalescing when they come into contact. scispace.com The stability of this film, and thus the emulsion, is influenced by several factors, including the packing of the surfactant molecules at the interface and the rheological properties of the interfacial layer. sajs.co.za For ionic surfactants like this compound, electrostatic repulsion between the charged head groups of the surfactant molecules adsorbed on the surfaces of different droplets also contributes to stability by creating an energy barrier that opposes their close approach. wiley-vch.de
The process of emulsification involves creating a large interfacial area, which is an energetically unfavorable process. Surfactants lower the energy penalty for this process. researchgate.net The efficiency of an emulsifier is related to its ability to rapidly adsorb to the newly created interface during the emulsification process. rsc.org
The long-term stability and durability of emulsions stabilized by this compound are influenced by various environmental and compositional factors.
Temperature: Temperature can have a significant impact on emulsion stability. An increase in temperature can affect the viscosity of the continuous phase, the solubility of the surfactant, and the integrity of the interfacial film. nih.govnih.gov Generally, higher temperatures can lead to a decrease in viscosity, which may increase the rate of droplet collision and coalescence. nih.gov Additionally, temperature changes can alter the hydrophilic-lipophilic balance (HLB) of the surfactant system, potentially leading to phase inversion of the emulsion. wiley-vch.de
Electrolyte Concentration: The presence and concentration of electrolytes (salts) in the aqueous phase can profoundly affect the stability of emulsions stabilized by ionic surfactants. sajs.co.zanih.gov For an anionic surfactant like this compound, the addition of electrolytes can compress the electrical double layer surrounding the droplets. wiley-vch.denih.gov This reduces the electrostatic repulsion between droplets, making them more susceptible to flocculation and coalescence. nih.gov However, the effect of salinity can be complex, and in some systems, an optimal salt concentration may exist for maximum stability. nih.gov In some cases, increased salinity can enhance the packing of surfactant molecules at the interface, leading to a more rigid interfacial film and improved stability. researchgate.net Conversely, excessive salt concentrations can lead to the "salting out" of the surfactant, reducing its effectiveness and destabilizing the emulsion. nih.gov
Table 2: Effect of Electrolyte Concentration on Emulsion Stability
| System | Electrolyte Concentration (ppm) | Observation |
| Anionic Surfactant (AOS) | 0 | Stable emulsion |
| AOS + NaCl | 500 | Increased number of small droplets, suggesting enhanced stability |
| AOS + MgCl2 | - | Showed the most stability compared to other salts |
| Cationic Surfactant (CTAB) | 0 | Stable emulsion |
| CTAB + NaCl | 500 | Increased number of small droplets, but overall stability may decrease with higher salinity |
This table summarizes findings from a study on the effect of different salts on the stability of emulsions stabilized by anionic (AOS) and cationic (CTAB) surfactants. nih.gov While not specific to this compound, it provides a general understanding of the impact of electrolytes.
Other factors that influence emulsion stability include the oil-to-water ratio, the concentration of the surfactant, and the presence of polymers. researchgate.netresearchgate.net An optimal surfactant concentration is often required for maximum stability; concentrations that are too low may not provide adequate coverage of the droplets, while excessively high concentrations can lead to the formation of micelles in the bulk phase, which can deplete the surfactant from the interface. nih.gov
Computational Chemistry and Molecular Simulation Studies
Molecular Dynamics (MD) Simulations of Sodium 9-Octadecene-1-Sulphonate Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants like this compound, MD simulations can model their behavior in aqueous solutions, providing detailed information about micelle formation, structure, and interactions with their environment.
MD simulations can elucidate the process of micellar aggregation, where individual surfactant molecules (monomers) in an aqueous solution spontaneously assemble into larger structures called micelles. This process is driven by the amphiphilic nature of the surfactant, which possesses a hydrophilic (water-loving) sulfonate headgroup and a hydrophobic (water-repelling) octadecene tail.
Research on similar anionic surfactants, such as sodium octanoate, using MD simulations reveals that the aggregation is primarily driven by the Gibbs energy contribution from the hydrophobic tail. nih.gov This hydrophobic effect, which involves the release of ordered water molecules from around the hydrocarbon chains, provides a significant entropic driving force for the tails to cluster together in the micellar core, minimizing their contact with water. nih.govugr.es The hydrophilic sulfonate headgroups remain on the exterior, interacting with the surrounding water and counter-ions.
Simulations can track the formation of clusters and determine key structural parameters of the resulting micelles. The shape of the micelles is influenced by factors like the geometry of the surfactant molecule and the solution concentration. ugr.es For this compound, with its long C18 tail, simulations would likely predict the formation of spherical micelles at concentrations just above the critical micelle concentration (CMC), potentially transitioning to more elongated, rod-like structures at higher concentrations, a phenomenon observed in other long-chain surfactants. researchgate.netethz.ch
Table 1: Typical Parameters from MD Simulations of Micellar Systems This interactive table outlines key parameters that can be extracted from MD simulations to characterize micellar structures. Values are representative for anionic surfactants.
| Parameter | Description | Typical Value/Range | Significance |
| Aggregation Number (Nagg) | The average number of surfactant molecules in a single micelle. | 50 - 150 | Indicates micelle size and stability. |
| Radius of Gyration (Rg) | A measure of the micelle's overall size and compactness. ethz.ch | 1.5 - 3.0 nm | Reflects the shape and dimensions of the aggregate. |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent (water). | Varies with Nagg | Differentiates between the hydrophobic core and hydrophilic corona. |
| Core Density | The density of the hydrophobic tail region within the micelle. | Lower than bulk alkane | Indicates the packing efficiency of the hydrocarbon chains. |
The primary function of surfactants is to adsorb at interfaces, such as the boundary between oil and water or air and water, thereby reducing the interfacial tension. nih.govrsc.org MD simulations are instrumental in studying the dynamics and thermodynamics of this adsorption process. uwaterloo.ca By modeling a system containing two immiscible liquid phases (e.g., water and a nonpolar solvent like decane) and this compound molecules, one can observe the spontaneous migration of the surfactant to the interface.
Simulations show that the surfactant molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic sulfonate headgroups remaining in the aqueous phase. nih.gov This arrangement disrupts the interactions between the bulk liquid molecules at the interface, leading to a decrease in interfacial tension. Computational studies can quantify this reduction and determine the surface excess concentration, which is the amount of surfactant adsorbed per unit area of the interface. acs.org The dynamics of adsorption, whether it is controlled by diffusion of monomers to the interface or by the kinetics of transfer from the bulk to the interface, can also be investigated. uwaterloo.ca
The behavior of this compound in water is heavily influenced by the hydration of its sulfonate headgroup and its interaction with sodium (Na⁺) counter-ions. MD simulations provide a detailed picture of these phenomena. mdpi.com The sulfonate group is strongly hydrated, surrounded by a shell of water molecules. However, studies on similar ions suggest this hydration shell can be "fragile," meaning it changes significantly with increasing solute concentration. unicamp.br
In a micelle, the negatively charged sulfonate headgroups create a high surface charge density, which attracts the positively charged Na⁺ counter-ions from the solution. Simulations allow for the calculation of radial distribution functions (RDFs), which reveal the probability of finding a counter-ion or a water molecule at a certain distance from the headgroup. nih.gov These calculations show that a significant fraction of Na⁺ ions are closely associated with the micellar surface, effectively neutralizing a portion of the headgroup charge and reducing electrostatic repulsion between them. nih.gov This screening effect is crucial for micelle stability. Studies on related systems have identified different types of ion pairing, such as double-solvent-separated ion pairs (2SIP), where the cation and anion are separated by two layers of solvent molecules. unicamp.br The specific nature of this ion binding, which is dependent on the force field parameters used in the simulation, can significantly impact the predicted micellar structure. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.comuc.edu Unlike MD, which treats atoms as classical particles, DFT calculates the electron density of a system to determine its energy and other electronic properties. scispace.comresearchgate.net For this compound, DFT can provide fundamental insights into the reactivity of the molecule, particularly its sulfonate headgroup.
DFT calculations can determine the distribution of electronic charge within the molecule, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for understanding how the surfactant interacts with other species, such as ions, surfaces, or other molecules in solution. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net These calculations can help rationalize the interaction strength between the sulfonate group and various counter-ions or its binding affinity to different surfaces. researchgate.net
Table 2: Electronic Properties from DFT and Their Chemical Significance This interactive table shows key electronic properties that can be calculated using DFT and explains their relevance to the chemical behavior of a molecule like this compound.
| DFT-Calculated Property | Definition | Chemical Insight |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (ionization potential). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electron affinity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Indicates the direction of charge transfer in a reaction. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. researchgate.net | Quantifies the ability to draw electron density. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A harder molecule is less reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of the molecule. |
Coarse-Grained Modeling Approaches for Large-Scale Self-Assembly Phenomena
While all-atom MD simulations provide high-resolution details, they are computationally expensive and typically limited to simulating relatively small systems for short periods (nanoseconds to microseconds). princeton.edu To study large-scale phenomena like the formation of complex micellar phases or the interaction of many micelles over longer timescales, coarse-grained (CG) modeling is employed. ethz.ch
In CG models, groups of atoms are bundled together into single interaction sites or "beads." ethz.chprinceton.edu For this compound, the molecule might be represented by a few beads: one for the sulfonate headgroup, and several beads representing segments of the long octadecene tail. This simplification dramatically reduces the number of particles in the system, allowing for simulations that span larger length and time scales. princeton.edu CG approaches, such as those using the MARTINI force field, are particularly effective for studying the self-assembly of surfactants into various structures, including spherical and cylindrical micelles, bilayers, and vesicles. ethz.chmdpi.com These models can predict phase diagrams and the morphological transitions between different aggregate structures as a function of concentration and temperature. ugr.es
Force Field Development and Validation for Sulphonate-Containing Amphiphiles
The accuracy of any molecular simulation is critically dependent on the quality of the force field—the set of equations and parameters used to describe the potential energy of the system. nih.gov Developing and validating a reliable force field for sulphonate-containing amphiphiles like this compound is a non-trivial task.
A force field includes terms for bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions (van der Waals and electrostatic forces). The parameters for these terms, especially the Lennard-Jones parameters and partial atomic charges, must accurately reflect the molecule's physical chemistry. For ionic surfactants, accurately modeling the interactions between the charged headgroup, the counter-ions, and the explicit water molecules is particularly challenging. nih.gov
Studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that different force fields (e.g., GROMOS, CHARMM, OPLS-AA) can yield significantly different results for micellar properties. nih.gov For instance, an improper description of the sodium ion-sulfate oxygen interaction can lead to artificially strong binding, causing the simulated micelles to adopt unrealistic, condensed structures like bicelles instead of the expected rod-like micelles at high aggregation numbers. nih.gov Therefore, force field development requires careful parameterization, often against experimental data (e.g., density, heat of vaporization) or high-level quantum mechanical calculations (DFT). Validation is achieved by comparing simulation predictions for macroscopic properties, such as the CMC or aggregation numbers, with experimental measurements. nih.govprinceton.edu
Table 3: Common Force Fields Used in Surfactant Simulations This interactive table lists several common force fields and their general characteristics relevant to simulating sulfonate-containing amphiphiles.
| Force Field | Type | Strengths | Considerations for Sulphonates |
| CHARMM | All-Atom | Widely used for biomolecules, good for protein-surfactant interactions. | Parameters for sulphonates are available and generally perform well. nih.gov |
| GROMOS | United-Atom/All-Atom | Computationally efficient (united-atom versions). | Some versions may show overly strong counter-ion binding, requiring careful parameter selection. nih.gov |
| OPLS-AA | All-Atom | Well-parameterized for organic liquids and proteins. | Can also exhibit issues with counter-ion condensation if standard parameters are not adapted for the specific headgroup. nih.gov |
| MARTINI | Coarse-Grained | Excellent for large-scale self-assembly and long-timescale phenomena. ethz.chprinceton.edu | Reduced detail; mapping back to atomistic resolution is needed for fine-grained analysis. ethz.ch |
Application Specific Research in Polymer Science
Role as Emulsifier in Emulsion Polymerization Systems
Sodium 9-octadecene-1-sulphonate, an alpha-olefin sulphonate (AOS), serves as an anionic surfactant in emulsion polymerization. wikipedia.org This process typically involves dispersing water-insoluble monomers in an aqueous phase with the aid of an emulsifier to create a stable emulsion. wikipedia.orgsanyo-chemical.co.jp The polymerization then proceeds via a free-radical mechanism. wikipedia.org The resulting polymer dispersion, often called a latex, finds use in a wide array of applications, including adhesives, paints, and coatings. wikipedia.org
Anionic surfactants like this compound play a crucial role throughout the emulsion polymerization process. sanyo-chemical.co.jp Their primary functions include solubilizing monomers within micelles at the initial stage, emulsifying monomers and newly formed oligomers, and ensuring the colloidal stability of the growing polymer particles to prevent coagulation. wikipedia.orgsanyo-chemical.co.jp
Mechanisms of Particle Nucleation and Growth in Aqueous Dispersions
The formation of polymer particles in emulsion polymerization is a complex process governed by several proposed mechanisms, including micellar nucleation, homogeneous nucleation, and coagulative nucleation. mdpi.com When an anionic surfactant such as this compound is present above its critical micelle concentration (CMC), the dominant mechanism is typically micellar nucleation. In this process, initiator radicals enter the monomer-swollen surfactant micelles, where polymerization begins, forming the primary polymer particles. polympart.ir
An alternative pathway is homogeneous nucleation, where initiator radicals react with soluble monomer molecules in the aqueous phase to form oligomeric radicals. These oligomers grow until they reach a critical chain length and precipitate, forming primary particles that are then stabilized by surfactant molecules. mdpi.com Coagulative nucleation involves the aggregation of these unstable primary particles (formed via homogeneous nucleation) or the incorporation of newly formed nanoparticles onto existing particles. mdpi.comresearchgate.net This phenomenon is particularly noted in processes where low surfactant concentrations are used or under monomer-starved conditions. mdpi.com The specific mechanism that dominates depends on factors like surfactant concentration, initiator type, and monomer feed rate. mdpi.compolympart.ir
The growth of these nucleated particles proceeds as monomers diffuse from the larger monomer droplets, through the aqueous phase, to the polymer particles where polymerization continues. The surfactant, this compound, maintains the stability of these growing particles, preventing their agglomeration. wikipedia.orgsanyo-chemical.co.jp
Influence on Polymer Particle Size Distribution and Morphology
The choice and concentration of the emulsifier are critical factors that significantly influence the final polymer particle size, its distribution, and morphology. researchgate.netsci-hub.se Generally, increasing the concentration of a surfactant like this compound leads to a decrease in the final particle size. researchgate.net This is because a higher surfactant concentration results in a greater number of micelles, leading to the nucleation of a larger number of smaller particles. polympart.ir
The particle size distribution is also affected. For instance, in styrene (B11656) emulsion polymerization, the presence of a sulfonated comonomer, which has a similar functional group to an alpha-olefin sulfonate, in synergy with a primary surfactant, was found to produce a huge number of particles, on the order of 10¹⁷ particles/cm³, leading to a unique particle size distribution. nih.gov The morphology of the polymer particles, which can range from simple spheres to more complex core-shell structures, can be tailored by manipulating the polymerization process, such as using a seeded semi-batch method where monomers are added in stages. mdpi.comresearchgate.net The emulsifier plays a key role in stabilizing these morphologies as they form.
Table 1: Effect of Surfactant Concentration on Nanoparticle Size
| Surfactant Type | Surfactant Concentration (% w/v) | Resulting Nanoparticle Size (nm) |
| Tween 80® | 0.25 | 253.6 ± 4.0 |
| Tween 80® | 1.0 | Not specified, but size decreases with concentration |
| Poloxamer 407® | 0.25 | 356.3 ± 5.5 |
| Poloxamer 407® | 1.0 | Not specified, but size decreases with concentration |
This table, based on data from a study on polymeric nanoparticles using different surfactants, illustrates the general principle that increasing surfactant concentration leads to smaller particle sizes. researchgate.net While not specific to this compound, it demonstrates a fundamental concept in emulsion polymerization.
Impact on Polymerization Kinetics and Colloidal Stability
Colloidal stability is paramount for a successful emulsion polymerization, preventing the latex from coagulating into a non-dispersible mass. wikipedia.orgresearchgate.net Anionic surfactants like this compound impart stability through electrostatic repulsion. wikipedia.org The sulfonate head groups of the surfactant molecules adsorb onto the surface of the polymer particles, creating a negative surface charge. This charge generates a repulsive electrical double layer around each particle, preventing them from approaching each other and aggregating due to van der Waals attractive forces. researchgate.netnih.gov The stability of the resulting polymer dispersion is critical for its final application properties, such as viscosity and film formation. wikipedia.org
Stabilization of Polymeric Dispersions and Colloids
The primary role of this compound in polymeric dispersions and colloids is to provide long-term stability. acs.orgnih.gov This is achieved by creating repulsive forces between particles to counteract the inherent van der Waals attraction that would otherwise lead to aggregation. nih.gov As an anionic surfactant, it provides electrostatic stabilization by adsorbing onto the particle surfaces, creating a net negative charge that repels other similarly charged particles. wikipedia.orgnih.gov
In some systems, especially those involving high molecular weight polymers, a mechanism known as steric stabilization can also contribute. researchgate.net This occurs when the hydrocarbon tails of the surfactant, or an adsorbed polymer, form a "hairy layer" around the particles. When particles approach each other, compressing these layers is entropically unfavorable, leading to repulsion. wikipedia.org The effectiveness of stabilization depends on factors such as the surfactant's concentration, the ionic strength, and the pH of the dispersion medium. researchgate.net For instance, adding salts can screen the electrostatic repulsion, potentially leading to instability and aggregation. researchgate.net
Performance in Enhanced Oil Recovery (EOR) Systems: Academic Mechanisms
Chemical Enhanced Oil Recovery (EOR) techniques are employed to recover residual oil trapped in reservoirs after primary and secondary recovery methods. oiccpress.com Surfactant flooding is a key chemical EOR method that involves injecting a surfactant solution to mobilize trapped oil. oiccpress.comnih.gov Alpha-olefin sulfonates, including this compound, are among the types of surfactants investigated for these applications. wikipedia.org
The fundamental mechanism by which these surfactants improve oil recovery is by drastically reducing the interfacial tension (IFT) between the injected aqueous phase and the crude oil. oiccpress.comnih.gov This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock of the reservoir, allowing them to be displaced and mobilized toward production wells. oiccpress.com
Interfacial Tension Reduction with Crude Oil Systems
The ability of a surfactant to lower the IFT between water and crude oil is a critical measure of its potential effectiveness for EOR. oiccpress.comnih.gov Anionic surfactants like this compound function by adsorbing at the oil-water interface. Their molecular structure is amphiphilic, meaning they have a hydrophilic (water-loving) sulfonate head and a lipophilic (oil-loving) hydrocarbon tail. This structure allows them to bridge the interface, reducing the energy difference between the two immiscible phases, which manifests as a lower IFT. smartscitech.com
The goal in many surfactant-based EOR applications is to achieve ultra-low IFT, often in the range of 10⁻³ mN/m, to effectively mobilize trapped oil. nih.gov The effectiveness of IFT reduction is influenced by several factors, including the surfactant's concentration, the salinity of the brine, temperature, and the composition of the crude oil itself. smartscitech.comresearchgate.net For a given surfactant-oil system, there is typically an optimal salinity at which the IFT reaches a minimum. researchgate.net
Table 2: Example of Interfacial Tension Reduction by an Anionic Surfactant
| Surfactant System | IFT vs. Crude Oil (mN/m) |
| 0.3 wt% Coconut diethanolamide (CDEA) | 0.003 |
| 0.3 wt% Sodium Dodecylbenzenesulfonate (SDBS) | 0.8 |
| 0.3 wt% Lauryl Hydroxy Sulfobetaine (LHSB) | 0.85 |
| 0.3 wt% Dodecyl Trimethyl Ammonium (B1175870) Bromide (DTAB) | 1.2 |
This table presents data on the IFT between various surfactant solutions and a specific crude oil. nih.gov It highlights how different surfactant structures can lead to vastly different IFT values, with some achieving the ultra-low values necessary for efficient oil recovery. While not specific to this compound, it illustrates the principle of IFT reduction central to surfactant EOR.
Wettability Alteration Mechanisms in Porous Media
The wettability of a porous medium, such as a reservoir rock, is a critical factor influencing the displacement and recovery of oil. Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. In the context of oil reservoirs, the rock can be water-wet, oil-wet, or of intermediate wettability. A shift from oil-wet to water-wet conditions is often desirable as it can lead to a significant increase in oil recovery. frontiersin.org this compound, an alpha-olefin sulfonate (AOS), is an anionic surfactant that can induce this change. researchgate.net
The primary mechanism by which this compound alters wettability is through its adsorption at the solid-liquid interface. The sulfonate head group of the surfactant molecule is hydrophilic, while the long hydrocarbon tail is lipophilic. When introduced into a porous medium containing crude oil and water, the surfactant molecules arrange themselves at the oil-water and rock-oil interfaces.
In an oil-wet reservoir, the rock surface has a higher affinity for oil. The lipophilic tails of the this compound molecules adsorb onto the oil-coated rock surface, while the hydrophilic sulfonate heads orient towards the water phase. This creates a new surface that is more water-wet. This alteration in wettability reduces the capillary forces that trap oil within the pores of the rock, allowing it to be more easily displaced by injected water. frontiersin.org
The effectiveness of wettability alteration is influenced by several factors, including the concentration of the surfactant, the salinity of the formation water, and the temperature of the reservoir. researchgate.net Research has shown that there is an optimal surfactant concentration for achieving the desired wettability change and subsequent oil recovery. researchgate.net
Table 1: Factors Influencing Wettability Alteration by Surfactants
| Factor | Description | Impact on Wettability Alteration |
| Surfactant Concentration | The amount of surfactant dissolved in the injection fluid. | An optimal concentration exists to effectively alter wettability. researchgate.net |
| Salinity | The concentration of dissolved salts in the formation water. | Can affect surfactant solubility and its interaction with the rock surface. researchgate.net |
| Temperature | The temperature of the reservoir environment. | Can influence surfactant stability and adsorption characteristics. d-nb.info |
| Rock Mineralogy | The composition of the porous rock. | Different rock types can have varying affinities for the surfactant. |
| Crude Oil Composition | The chemical makeup of the oil. | The presence of polar compounds in crude oil can influence its interaction with the surfactant and the rock surface. |
Mobility Control and Rheological Aspects in Reservoir Environments
In enhanced oil recovery, mobility control is crucial for the efficiency of the displacement process. Mobility is defined as the ratio of the effective permeability of a fluid to its viscosity. For an effective sweep of the reservoir, the mobility of the displacing fluid (e.g., water or a chemical solution) should ideally be lower than or equal to the mobility of the displaced fluid (oil). When the mobility of the displacing fluid is much higher, it can lead to a phenomenon known as "viscous fingering," where the displacing fluid bypasses large areas of the reservoir, leaving significant amounts of oil behind.
This compound, in addition to its role in wettability alteration, can also contribute to mobility control, primarily through its influence on the rheological properties of the injected fluid. The rheology of a fluid describes its deformation and flow behavior.
The rheological behavior of surfactant-polymer systems can be complex and is dependent on factors such as the concentrations of both the surfactant and the polymer, the salinity of the brine, and the shear rate experienced by the fluid as it flows through the porous medium. researchgate.net
Furthermore, the formation of emulsions, which are mixtures of oil and water stabilized by surfactants like this compound, can also play a role in mobility control. These emulsions can have significantly higher viscosities than either oil or water alone, which can help to block high-permeability channels and divert the flow of the displacing fluid to unswept areas of the reservoir. researchgate.net The stability and rheological properties of these emulsions are critical to their effectiveness in mobility control.
Table 2: Research Findings on Surfactant-Polymer Systems for Mobility Control
| Research Focus | Key Findings |
| Synergistic Effects | The combination of surfactants and polymers often results in a more significant increase in viscosity than either component alone. |
| Salinity Tolerance | The performance of surfactant-polymer systems can be sensitive to the salinity of the reservoir brine; however, some formulations show good stability in high-salinity environments. core.ac.uk |
| Shear Stability | The viscosity of the fluid can be affected by the shear forces encountered in the reservoir. Shear-thinning behavior is often observed, where viscosity decreases at higher shear rates. |
| Emulsion Rheology | The formation of stable oil-in-water or water-in-oil emulsions can dramatically increase the viscosity and improve sweep efficiency. researchgate.net |
Environmental Disposition and Biodegradation Mechanisms
Biodegradation Pathways of Alkene Sulphonates in Aqueous and Soil Environments
Alpha-olefin sulfonates, including sodium 9-octadecene-1-sulphonate, are known to undergo biodegradation in both water and soil. mst.dk The process involves the microbial breakdown of the molecule into simpler, inorganic compounds. ecetoc.org
Microbial Degradation Mechanisms and Metabolites
The biodegradation of alkene sulfonates is primarily an aerobic process, carried out by various bacteria and fungi. enviro.wiki The initial step in the degradation of these compounds often involves the oxidation of the hydrocarbon chain. researchgate.net This can occur through several mechanisms, including the addition of fumarate (B1241708) or carboxylation under anaerobic conditions, although aerobic degradation is more common. researchgate.netnih.gov
Under aerobic conditions, microorganisms utilize oxygenase enzymes to introduce oxygen atoms into the alkene molecule, initiating the breakdown process. frontiersin.org This leads to the formation of various intermediate metabolites. For alpha-olefin sulfonates, both the alkene sulfonate and the corresponding hydroxyalkane sulfonate components are ultimately biodegraded. mst.dk Studies have shown that commercial AOS, which contains both alkene and hydroxyalkane sulfonates, achieves approximately 84% theoretical carbon dioxide (ThCO2) production within 27 days, indicating significant mineralization. mst.dk
Role of Specific Enzymes in Sulphonate Cleavage and Olefin Oxidation
The cleavage of the stable carbon-sulfur bond in sulfonates is a critical step in their biodegradation and is catalyzed by a variety of enzymes. nih.gov In some anaerobic bacteria, this process involves glycyl radical enzymes (GREs), which utilize O2-sensitive free radical chemistry. nih.gov
The oxidation of the olefin (alkene) portion of the molecule is another key enzymatic process. wikipedia.org Heme and non-heme enzymes can catalyze the oxidative cleavage of the carbon-carbon double bond. nih.gov This reaction, often involving a dioxetane intermediate, leads to the formation of aldehydes. nih.gov Peroxidases have also been observed to exhibit this alkene-cleaving activity as a side reaction. nih.gov
Factors Influencing Biodegradation Rates and Extent
The rate and extent of the biodegradation of alkene sulfonates are influenced by a combination of the molecule's own structure and the surrounding environmental conditions. nih.gov
Influence of Molecular Structure and Branching on Degradation Susceptibility
The structure of an alkene sulfonate, particularly the length and branching of the alkyl chain, significantly impacts its biodegradability. Generally, linear alkyl chains are more readily degraded than branched ones. researchgate.net The position of the sulfonate group and the double bond also play a role. For instance, longer-chain linear alkylbenzene sulfonates (LAS), a related class of anionic surfactants, have been observed to be removed to a greater extent than their shorter-chain counterparts in some environments. nih.gov
| Factor | Influence on Biodegradation |
| Chain Length | Longer chains can sometimes be degraded more readily. nih.gov |
| Branching | Increased branching generally decreases the rate of degradation. researchgate.net |
| Position of Functional Groups | The location of the sulfonate group and double bond affects enzymatic attack. |
Environmental Conditions Affecting Biodegradation Kinetics (e.g., pH, temperature, nutrient availability)
Environmental parameters play a crucial role in the kinetics of biodegradation. researchgate.net
Temperature: Temperature directly affects the rate of enzyme-catalyzed reactions, which are central to biodegradation. Higher temperatures, within a certain range (typically 30-40°C), generally increase the rate of hydrocarbon degradation. researchgate.net
pH: The pH of the environment can alter the ionization state of the sulfonate, which in turn affects its bioavailability to microorganisms. A pH range of 5 to 8 is generally considered optimal for hydrocarbon biodegradation. researchgate.net
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is critical for microbial growth and activity. enviro.wikiresearchgate.net The addition of these nutrients can significantly enhance the degradation rate of hydrocarbons. enviro.wiki
Oxygen Availability: Aerobic degradation is a primary pathway for many hydrocarbons, and the availability of oxygen is often a rate-limiting factor. enviro.wiki
Aquatic Environmental Behavior and Fate Considerations (Excluding Ecotoxicity)
Once released into the aquatic environment, anionic surfactants like this compound are primarily found in the hydrosphere. nih.govresearchgate.net They are effectively removed in wastewater treatment plants, mainly through biodegradation. nih.govresearchgate.net The degradation potential in estuarine environments is considered similar to that in freshwater, while it is slower in the marine environment. ecetoc.org
The partitioning of these substances between water and sediment is influenced by their chain length. Long-chain sulfonates have a greater tendency to bind to particles. nih.gov While bioaccumulation can occur, it generally does not exceed regulatory triggers based on available experimental data. nih.govresearchgate.net
Future Research Directions and Emerging Areas in Sodium 9 Octadecene 1 Sulphonate Chemistry
Development of Sustainable and Green Synthesis Pathways
The traditional synthesis of alpha-olefin sulfonates involves the sulfonation of alpha-olefins with sulfur trioxide, followed by neutralization and hydrolysis. wikipedia.org While effective, this process presents challenges related to energy consumption and byproduct formation. mdpi.comnih.gov Future research is intensely focused on developing more sustainable and greener synthesis pathways.
A significant advancement is the use of microreactors for the continuous gas-liquid sulfonation of α-olefins. mdpi.comnih.gov This method offers superior mass and heat transfer, which boosts reaction efficiency and minimizes the formation of undesirable byproducts like dimeric sultones. mdpi.com Research has demonstrated that optimizing process parameters within these microreactors can lead to significant reductions in energy consumption with only a marginal decrease in the active substance content. nih.gov
Another key direction is the shift towards bio-based feedstocks. chemicalprocessing.com The synthesis of AOS from renewable resources, such as natural oils, is a promising route to improving the compound's environmental profile. stppgroup.comjica.go.jp Pilot programs are underway to produce bio-based alpha-olefin sulfonate surfactants, which combine the performance of synthetic AOS with the environmental benefits of renewable starting materials. chemicalprocessing.com These bio-based alternatives are designed for use in a variety of applications, including personal care and cleaning products. chemicalprocessing.com Research in this area also explores the metathesis of natural oils to produce precursors like 9-octadecene (B1240498), which can then be sulfonated. jica.go.jppatsnap.com
| Synthesis Pathway | Key Advantages | Research Focus |
| Microreactor Synthesis | Enhanced mass and heat transfer, improved efficiency, reduced byproducts, lower energy consumption. mdpi.comnih.gov | Optimization of flow rate, temperature, and molar ratios for multi-objective goals of high product content and energy efficiency. nih.gov |
| Bio-based Feedstocks | Reduced reliance on petrochemicals, improved biodegradability, potential for carbon neutrality. chemicalprocessing.comstppgroup.com | Utilization of natural oils and metathesis reactions to create olefin precursors for sulfonation. jica.go.jppatsnap.com |
Advanced Materials Science Applications Beyond Traditional Surfactant Roles
While Sodium 9-octadecene-1-sulphonate is well-established as a surfactant in detergents and personal care items, its unique chemical structure is being leveraged for more advanced applications in materials science. wikipedia.orgcosmeticsandtoiletries.comatamanchemicals.com Its utility in emulsion polymerization is a well-known, non-detergent application where it helps to stabilize polymer particles during synthesis. atamanchemicals.comnjchm.com
Emerging research highlights its potential in the development of advanced materials like perovskite nanocrystals. mdpi.com In this context, sulfonate ligands are used for surface passivation of blue-emitting perovskite nanocrystals. mdpi.com The sulfonate groups can occupy halide vacancies on the perovskite surface, effectively passivating surface defects and thereby enhancing the optical and thermal stability of the nanocrystals. mdpi.com This is a critical step for their use in applications such as light-emitting diodes (PeLEDs) and photodetectors. mdpi.com
Furthermore, alpha-olefin sulfonates are used as additives in construction materials. atamankimya.com They act as a strong air-entraining and wetting agent for mortars and concrete, and also function as a plasticizer and frost-proofer. atamankimya.com The ability of AOS to create stable pores within the cement matrix and improve the wetting and dispersion of the mixture points to a role in modifying the structural properties of these materials. atamankimya.com
| Application Area | Function of this compound | Research Finding |
| Perovskite Nanocrystals | Surface Passivation Ligand | Enhances optical and thermal stability by occupying surface halide vacancies. mdpi.com |
| Emulsion Polymerization | Stabilizer | Facilitates the formation of stable polymer emulsions. atamanchemicals.comnjchm.com |
| Construction Materials | Additive (Air-entraining, wetting agent, plasticizer) | Improves workability and durability of mortars and concrete by creating stable pores. atamankimya.com |
Integration with Nanotechnology and Responsive Systems
The interaction of this compound with nanoscale materials and its role in creating responsive systems are burgeoning areas of research. These systems can change their properties in response to external stimuli like pH, temperature, or the presence of specific salts. google.comgoogle.com
In nanotechnology, AOS is being integrated with nanoparticles to create synergistic systems for applications like enhanced oil recovery (EOR). Research has shown that combining AOS with silica (B1680970) (SiO2) nanoparticles can significantly improve oil displacement from reservoirs. researchgate.netmdpi.com The nanoparticles, stabilized by the surfactant, help to reduce the interfacial tension between oil and water and alter the wettability of the rock surface, leading to higher recovery rates. researchgate.net Additionally, 1-octadecene, the precursor to this compound, is used as a high-boiling point solvent in the synthesis of various semiconductor nanocrystals and quantum dots, highlighting the relevance of the parent olefin in nanotechnology. lookchem.comacs.org
The surfactant's structure also makes it a component in "smart" or "responsive" systems. Copolymers incorporating monomers that respond to changes in pH or salt concentration can be designed to act as thickeners or controlled-release vehicles. google.comgoogle.com For example, liquid emulsion polymers can be formulated to remain as a low-viscosity dispersion at an acidic pH and then, upon neutralization, dissolve and dramatically increase the viscosity of an aqueous system. google.com The interaction of sodium alpha-olefin sulfonates with other molecules, like betaines, can form supramolecular complexes that exhibit enhanced stability under high-temperature and high-salinity conditions, making them suitable for creating stable foams in harsh environments. google.com
Predictive Modeling for Performance Optimization in Complex Chemical Systems
To accelerate the discovery and optimization of formulations containing this compound, researchers are increasingly turning to predictive modeling and computational chemistry. google.comacs.org These tools allow for the in silico study of molecular interactions, which can predict the performance of the surfactant in complex systems and guide the development of new and improved products.
Molecular dynamics (MD) simulations are being used to develop more accurate force field parameters for alpha-olefin sulfonates. acs.org Accurate models are crucial for simulating thermodynamic properties like surface tension and for capturing the correct structure of micelles, which is fundamental to the surfactant's function. acs.org By refining these models, scientists can better predict how changes in the surfactant's structure or its environment will affect its performance.
Computational chemistry methods, ranging from molecular mechanics to quantum methods and density functional theory, are also applied to study structure-activity relationships. google.com These studies can, for instance, predict the stability and structure of supramolecular complexes formed between AOS and other compounds. google.com This predictive capability is invaluable for designing synergistic mixtures, such as those used for enhanced oil recovery or in high-performance cleaning formulations, ultimately minimizing the need for extensive and time-consuming experimental work. google.comresearchgate.net
| Modeling Technique | Application | Goal |
| Molecular Dynamics (MD) Simulations | Development of new force field parameters for AOS. acs.org | Accurately predict thermodynamic properties (e.g., surface tension) and micelle structure. acs.org |
| Quantum Chemistry/DFT | Study of supramolecular interactions and structure-activity relationships. google.com | Predict stability and performance of AOS in complex mixtures to optimize formulations for specific applications. google.com |
Q & A
Q. What are the standard methodologies for synthesizing Sodium 9-octadecene-1-sulphonate in laboratory settings?
Synthesis typically involves sulfonation of 9-octadecene followed by neutralization with sodium hydroxide. Key steps include:
- Reagent purity verification : Use gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm starting material integrity .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or FTIR to track sulfonation progress.
- Neutralization control : Maintain pH 7–8 during neutralization to avoid side reactions. Post-synthesis, characterize the product via elemental analysis and mass spectrometry .
Q. How can researchers ensure accurate characterization of this compound’s solubility and stability?
- Solubility profiling : Use gravimetric methods in solvents like water, ethanol, and hexane under controlled temperatures (e.g., 25°C, 40°C).
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to monitor decomposition products .
- Critical note : Document solvent polarity effects, as branched sulphonates may exhibit micelle formation in aqueous media .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- PPE requirements : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic byproducts before disposal per local regulations .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s surfactant properties in complex matrices?
- Experimental variables : Test critical micelle concentration (CMC) via conductivity measurements across ionic strengths (e.g., 0.1–1.0 M NaCl) .
- Matrix effects : Simulate environmental or biological systems by adding humic acids or proteins to assess interfacial behavior .
- Data validation : Compare results with computational models (e.g., COSMO-RS) to predict micellization thermodynamics .
Q. What strategies resolve contradictions in reported reactivity data for this compound?
- Source analysis : Verify purity levels (≥98% vs. technical-grade) and synthesis conditions (e.g., sulfonation time) across studies .
- Controlled replication : Repeat experiments using standardized protocols (e.g., ASTM E2857 for surfactant testing) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in historical datasets .
Q. How can advanced spectroscopic techniques elucidate the structural dynamics of this compound in solution?
- NMR relaxation studies : Use and NMR to probe conformational changes in aqueous vs. organic solvents .
- Time-resolved fluorescence : Track micelle formation kinetics with pyrene probe fluorescence quenching .
- Synchrotron SAXS : Resolve nanoscale aggregate structures under varying pH and temperature conditions .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
- Uncertainty quantification : Apply Monte Carlo simulations to account for variability in biological replicates .
- Benchmarking : Compare EC values with structurally analogous surfactants (e.g., sodium dodecyl sulphate) for mechanistic insights .
Q. How can researchers integrate multi-omics data to study the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
